1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a pyridopyrimidine derivative characterized by a bicyclic heteroaromatic core. Its molecular formula is C₁₃H₁₅N₃O₄, with a molecular weight of 277.28 g/mol . The structure features an ethyl group at the 1-position, an isopropyl (propan-2-yl) substituent at the 7-position, and a carboxylic acid moiety at the 5-position.
Key physicochemical properties include:
The compound’s IUPAC name and structural identifiers are:
Properties
IUPAC Name |
1-ethyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-4-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6(2)3/h5-6H,4H2,1-3H3,(H,18,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKPBWIDJWASIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structure suggests that it may exhibit diverse pharmacological properties. This article aims to explore the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₄ |
| Molecular Weight | 277.28 g/mol |
| IUPAC Name | 1-ethyl-2,4-dioxo-7-(propan-2-yl)pyrido[2,3-d]pyrimidine-5-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antitumor Activity
Recent studies have indicated that compounds with similar pyrido[2,3-d]pyrimidine structures possess significant antitumor activity. For instance, research has shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Enzyme Inhibition
The compound has been studied for its potential to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis. Inhibitors of PLA2G15 are valuable for predicting and managing drug toxicity. The inhibition of this enzyme can lead to alterations in lipid metabolism within cells, which may have therapeutic implications in conditions characterized by lipid accumulation.
Antimicrobial Properties
Compounds similar to this compound have also been evaluated for antimicrobial activity. Some studies suggest that these compounds exhibit broad-spectrum activity against various bacterial strains and fungi. The exact mechanism of action is still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
-
Antitumor Activity in Cell Lines
- A study conducted on pyrido[2,3-d]pyrimidine derivatives demonstrated IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively. These findings suggest that the compound may be a potent inhibitor of these kinases and could be further explored for its anticancer properties.
-
Lysosomal Phospholipase A2 Inhibition
- Research involving a library of small molecules tested for PLA2G15 inhibition revealed that several compounds showed significant inhibition at concentrations less than 1 mM. This highlights the potential use of this compound as a lead compound for further development in drug toxicity screening.
Comparison with Similar Compounds
Key Observations :
- Increasing bulk at the 1-position (e.g., ethyl vs. 2-methylpropyl) raises molecular weight and may enhance lipophilicity .
Substituent Variations at the 7-Position
Key Observations :
- Propan-2-yl vs.
- Propan-2-yl vs. Phenyl : Phenyl substituents increase molecular weight by ~48 g/mol and enhance hydrophobicity, which could influence solubility and membrane permeability .
Positional Isomerism
Key Observations :
- Shifting the carboxylic acid group from the 5- to 6-position reduces molecular weight by ~14 g/mol and alters electronic distribution, which may impact hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
